(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine
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Overview
Description
(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine: is a trifluoromethylated cyclohexylamine derivative. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the cyclohexyl ring and an ethanamine group attached to the same ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Trifluoromethylation: The cyclohexanone undergoes trifluoromethylation to introduce the trifluoromethyl group at the 4-position of the cyclohexyl ring.
Reduction: The trifluoromethylated cyclohexanone is then reduced to the corresponding cyclohexylamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Chiral Resolution: To obtain the (1S)-enantiomer, chiral resolution techniques such as chiral HPLC or enzymatic resolution may be employed.
Industrial Production Methods:
Batch Process: The industrial production of this compound often involves a batch process where the reactions are carried out in large reactors under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and enantiomeric excess.
Chemical Reactions Analysis
(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Coupling Reactions: Palladium catalysts and various coupling partners are employed in coupling reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Amines, alcohols, and their derivatives.
Substitution Products: Various substituted trifluoromethyl cyclohexylamines.
Coupling Products: Larger, more complex molecules.
Scientific Research Applications
(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of trifluoromethylated heterocyclic compounds.
Biology: It serves as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: The compound has potential pharmaceutical applications due to its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules.
Industry: It is used in the development of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which (1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: The trifluoromethyl group can influence metabolic pathways by altering the lipophilicity and metabolic stability of the compound.
Comparison with Similar Compounds
(1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine
(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine
(1S)-1-[2-(Trifluoromethyl)cyclohexyl]ethanamine
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Properties
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)cyclohexyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h6-8H,2-5,13H2,1H3/t6-,7?,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZSBVXHRTVIJA-KKMMWDRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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